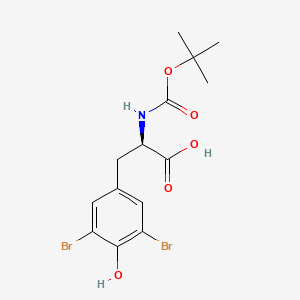

Boc-3,5-Dibromo-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKNCGRWSBGBKP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679410 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204692-75-1 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3,5-Dibromo-D-tyrosine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Boc-3,5-Dibromo-D-tyrosine. This N-terminally protected, halogenated derivative of the non-proteinogenic amino acid D-tyrosine is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The presence of two bromine atoms on the aromatic ring significantly influences its chemical reactivity and biological activity, making it a compound of interest for creating novel therapeutic agents and research tools.

Core Chemical Properties

This compound is a white to off-white powder. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [1] |

| Molecular Weight | 439.10 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 139-143 °C | [1] |

| Optical Rotation | [α]²⁰/D = -34 ± 1° (c=1 in Dioxane) | |

| CAS Number | 204692-75-1 | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | Store at 2-8 °C | [] |

Chemical Structure

The structure of this compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of the D-tyrosine backbone. The phenyl ring of the tyrosine side chain is substituted with two bromine atoms at the 3 and 5 positions.

Experimental Protocols

Synthesis of 3,5-Dibromo-D-tyrosine (General Procedure)

This procedure is adapted from methods reported for the L-isomer and provides a likely pathway for the synthesis of the D-isomer.

Materials:

-

D-Tyrosine

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

5% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of Ethyl acetate, Hexanes, and Methanol with a small percentage of Acetic Acid)

Methodology:

-

Dissolution: Dissolve D-tyrosine (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Bromination: Add N-Bromosuccinimide (2 equivalents) to the stirring solution in one portion.

-

Reaction: Allow the reaction to stir at room temperature for approximately 18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer three times with a 5% aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Wash the organic layer three times with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system.

N-Boc Protection of 3,5-Dibromo-D-tyrosine (General Procedure)

This is a standard procedure for the N-terminal protection of amino acids using Boc-anhydride.

Materials:

-

3,5-Dibromo-D-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., Triethylamine, Sodium bicarbonate)

-

Solvent system (e.g., Dioxane/water, THF)

-

Ethyl acetate

-

Saturated aqueous potassium bisulfate (KHSO₄) solution or dilute hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium sulfate (MgSO₄)

Methodology:

-

Dissolution: Dissolve 3,5-Dibromo-D-tyrosine (1 equivalent) in the chosen solvent system.

-

Base Addition: Add the base (1.2 - 2.0 equivalents) to the solution and stir until dissolved.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up:

-

Add water to the reaction mixture.

-

Acidify the aqueous layer to a pH of 2-3 with a saturated aqueous solution of potassium bisulfate or dilute HCl.

-

Extract the product with ethyl acetate (3 times).

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

References

The Role of Boc-3,5-Dibromo-D-tyrosine in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3,5-Dibromo-D-tyrosine is a synthetically modified amino acid that serves as a crucial building block in the field of biochemistry, particularly in peptide synthesis and drug discovery. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus and the dibromination of the tyrosine ring provide unique chemical properties that are leveraged to create novel peptides with enhanced biological activity and stability. This technical guide explores the primary applications of this compound, detailing its use in the synthesis of bioactive peptides and presenting relevant experimental methodologies.

The presence of bromine atoms on the aromatic ring of the D-tyrosine residue can significantly influence the conformation and binding properties of a peptide. This modification has been explored in the development of therapeutic agents, including those with potential applications in oncology and neurology.

Core Applications in Biochemistry

The principal application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group allows for a stepwise and controlled assembly of amino acids into a desired peptide sequence. The dibrominated D-tyrosine moiety is introduced to impart specific characteristics to the final peptide, such as:

-

Enhanced Biological Activity: The bulky and electronegative bromine atoms can alter the peptide's interaction with its biological target, potentially leading to increased potency.

-

Increased Stability: The D-configuration of the amino acid and the halogenation can confer resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

-

Modified Conformation: The steric hindrance and electronic effects of the dibromo-tyrosine can induce specific secondary structures in the peptide, which may be crucial for its activity.

Beyond peptide synthesis, this compound is also utilized in the development of fluorescent probes and in bioconjugation processes.[1]

Experimental Protocols

A key application of this compound is its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). Below is a representative protocol for the manual Boc-SPPS method.

Protocol: Incorporation of this compound using Manual Boc-SPPS

1. Resin Preparation:

- Swell the desired resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

- Wash the swollen resin with DCM and then with N,N-dimethylformamide (DMF).

2. First Amino Acid Attachment (if applicable):

- Couple the first Boc-protected amino acid to the resin according to standard protocols (e.g., cesium salt method).

3. Peptide Chain Elongation (Single Coupling Cycle):

4. Final Cleavage and Purification:

- Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., hydrogen fluoride or trifluoromethanesulfonic acid).

- Precipitate the crude peptide in cold diethyl ether.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The introduction of 3,5-dibromo-D-tyrosine can have a significant impact on the biological activity of peptides. The following table summarizes representative data on the inhibitory effects of dibromotyrosine-inspired analogues on prostate cancer cell lines.

| Compound | Description | Cell Line | Assay | Result (IC50 or % Inhibition) |

| Ester Analogue 5 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-proliferative (MTT) | ~40% inhibition at 10 µM |

| Ester Analogue 6 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-proliferative (MTT) | ~35% inhibition at 10 µM |

| Ether Analogue 11 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-proliferative (MTT) | ~60% inhibition at 10 µM |

| Ether Analogue 12 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-proliferative (MTT) | ~55% inhibition at 10 µM |

| Ester Analogue 5 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-migratory (Wound-healing) | High activity |

| Ester Analogue 6 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-migratory (Wound-healing) | High activity |

| Ether Analogue 11 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-migratory (Wound-healing) | Moderate activity |

| Ether Analogue 12 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-migratory (Wound-healing) | Moderate activity |

Data synthesized from a study on dibromotyrosine analogues as inhibitors of human prostate cancer proliferation and migration.[2]

Visualizations

Workflow for Synthesis and Evaluation of Peptides Containing this compound

The following diagram illustrates the general workflow from the synthesis of a peptide containing this compound to its biological evaluation.

Caption: General workflow for peptide synthesis and biological testing.

Conclusion

This compound is a valuable reagent for chemists and biochemists engaged in peptide-based drug discovery and development. Its unique structure allows for the creation of modified peptides with potentially enhanced therapeutic properties. The ability to incorporate this unnatural amino acid using standard solid-phase synthesis techniques makes it an accessible tool for creating diverse peptide libraries for screening and optimization. Further research into peptides containing this compound is likely to yield novel therapeutic leads for a variety of diseases.

References

- 1. High level production of bioactive di- and tri-tyrosine peptides by protease-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-3,5-Dibromo-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-tert-butyloxycarbonyl-3,5-dibromo-D-tyrosine (Boc-3,5-Dibromo-D-tyrosine). This valuable synthetic amino acid is a crucial building block in peptide synthesis, offering a unique combination of a stereospecific D-amino acid backbone and a chemically reactive di-brominated phenolic side chain. Its incorporation into peptides can enhance resistance to enzymatic degradation and provide a handle for further chemical modifications, making it a significant tool in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2][]

| Property | Value |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ |

| Molecular Weight | 439.10 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 139-143 °C |

| Optical Rotation | [α]²⁰/D ≈ -33° (c=1 in Dioxane) |

| CAS Number | 204692-75-1 |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic bromination of the commercially available N-α-Boc-D-tyrosine. This method ensures the retention of the stereochemistry at the α-carbon and selectively introduces two bromine atoms onto the aromatic ring.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

References

The Halogen Advantage: A Technical Guide to the Discovery and Significance of Halogenated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of halogen atoms into amino acid structures represents a pivotal strategy in the fields of chemical biology and drug discovery.[1][2][3] Naturally occurring halogenated amino acids, primarily found in marine organisms, exhibit a wide array of biological activities, from antimicrobial to anticancer effects.[1][4] This has inspired the synthetic exploration of halogenation as a tool to modulate the physicochemical properties of amino acids and the peptides and proteins that contain them. This in-depth technical guide delves into the discovery of these unique biomolecules, their profound biological significance, and the experimental methodologies employed in their study and application. The introduction of halogens can enhance proteolytic stability, modulate receptor binding affinity, and alter cellular uptake, making halogenated amino acids invaluable assets in the development of novel therapeutics.[2][5]

Discovery and Natural Occurrence

The discovery of halogenated amino acids is intrinsically linked to the exploration of marine biodiversity. Sponges, tunicates, and marine microorganisms are prolific producers of these compounds, with brominated and chlorinated amino acids being the most common.[1] Fluorinated amino acids, on the other hand, are exceedingly rare in nature.

Table 1: Naturally Occurring Halogenated Amino Acids and their Biological Activities

| Halogenated Amino Acid | Natural Source | Biological Activity | Quantitative Data (IC50/Ki) |

| 3-Bromotyrosine | Marine sponges | Antimicrobial, Antifouling | - |

| 3,5-Dibromotyrosine | Marine sponges | Antimicrobial, Antifouling | - |

| 6-Bromotryptophan | Marine sponges | Component of bioactive peptides | - |

| 7-Bromotryptophan | Marine sponges | Component of bioactive peptides | - |

| 4-Chlorothreonine | Streptomyces sp. | Antibacterial | - |

| Monochloro- and Dichloro-lysine | Marine organisms | Precursors to other metabolites | - |

| Valviamide B (contains brominated tyrosine) | Cnidarians | Cytotoxic against HepG2 cell line | IC50: 7.8 μM[6] |

| Halogenated Tyrosine in Fab fragment | Synthetic | Increased antigen binding affinity | 10-fold increase in affinity[6] |

| P-113 derivatives (with Nal, Dip, Bip) | Synthetic | Anticancer against various cell lines | IC50 values in the range of μM[5] |

| Chromone-2-carboxamide derivatives | Synthetic | Cytotoxic against various cancer cell lines | IC50 values ranging from 25.7 to 87.8 µM[7] |

Significance in Drug Development and Research

The strategic incorporation of halogen atoms into amino acids offers a powerful tool to fine-tune their properties for therapeutic and research applications.

Modulation of Physicochemical Properties

Halogenation significantly impacts the lipophilicity, electronegativity, and steric profile of an amino acid side chain.[1][2] This can lead to:

-

Enhanced proteolytic stability: The presence of bulky halogen atoms can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[2]

-

Improved membrane permeability: Increased lipophilicity can facilitate the passage of molecules across cell membranes.

-

Altered protein folding and conformation: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence the secondary and tertiary structure of peptides and proteins.

Enhancement of Biological Activity

The altered physicochemical properties of halogenated amino acids directly translate to modified biological functions:

-

Increased receptor binding affinity: The introduction of a halogen can create new, favorable interactions with a biological target, leading to enhanced binding affinity and potency. For example, the halogenation of a tyrosine residue in an antibody Fab fragment resulted in a 10-fold increase in antigen binding affinity.[6]

-

Novel biological activities: Halogenation can confer entirely new biological activities to a parent molecule. Many halogenated marine natural products exhibit potent antimicrobial, antiviral, and anticancer properties.

Key Experimental Protocols

This section provides detailed methodologies for key experiments in the study of halogenated amino acids.

Synthesis of Halogenated Amino Acids

This protocol describes the chemical synthesis of 6-chloro-L-tryptophan.[8]

-

Step 1: Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan

-

Dissolve 6-chloroindole (500 mg, 3.31 mmol) in acetic acid (10 mL).

-

Add L-serine (695 mg, 6.62 mmol) and acetic anhydride (3.1 mL, 33.1 mmol).

-

Stir the mixture under an argon atmosphere at 73°C for 4 hours.

-

Concentrate the reaction mixture to half its volume, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and evaporate to yield the crude product.

-

-

Step 2: Enzymatic Resolution

-

Dissolve the crude Nα-acetyl-6-chloro-D,L-tryptophan in a suitable buffer.

-

Add an acylase enzyme to selectively hydrolyze the L-enantiomer.

-

Separate the resulting L-amino acid from the unreacted D-enantiomer.

-

This protocol outlines a simple and efficient method for the synthesis of 3-bromo-L-tyrosine.[6][9]

-

Reaction Setup

-

Dissolve L-tyrosine in a mixture of hydrobromic acid and acetic acid.

-

Add 1.2 equivalents of dimethyl sulfoxide (DMSO).

-

-

Reaction and Workup

-

Heat the reaction mixture.

-

Upon completion, cool the reaction and precipitate the product by adjusting the pH.

-

Filter and wash the product to obtain 3-bromo-L-tyrosine.

-

Enzymatic Halogenation of Tryptophan

This protocol describes the in vitro enzymatic halogenation of tryptophan using a flavin-dependent halogenase.

-

Reaction Mixture

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add L-tryptophan to a final concentration of 1 mM.

-

Add the halogenase enzyme (e.g., RebH) to a final concentration of 10 µM.

-

Add cofactors: FAD (10 µM) and NADH (1 mM).

-

Add a flavin reductase to regenerate FADH2.

-

Add the halide salt (e.g., NaCl or KBr) to the desired concentration.

-

-

Incubation and Analysis

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 4 hours).

-

Quench the reaction by adding an organic solvent (e.g., methanol).

-

Analyze the reaction mixture by LC-MS to identify and quantify the halogenated tryptophan product.

-

Analysis of Halogenated Amino Acids

NMR is a powerful tool for the structural elucidation of halogenated amino acids and peptides.[10][11][12][13]

-

Sample Preparation

-

Dissolve the purified halogenated amino acid or peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The concentration should typically be in the millimolar range.

-

-

Data Acquisition

-

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

-

Data Analysis

-

Process the NMR data using appropriate software.

-

Assign the chemical shifts of the protons and carbons.

-

The presence and position of the halogen atom can be inferred from the changes in chemical shifts and coupling constants compared to the non-halogenated analog.

-

Mass spectrometry is essential for confirming the mass and identifying the elemental composition of halogenated compounds.[14][15][16][17][18]

-

Sample Preparation

-

Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

-

-

Data Acquisition

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis

-

Determine the accurate mass of the molecular ion.

-

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a definitive signature for the presence of these halogens.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to halogenated amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 9. ars.usda.gov [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Peptide NMR Exercise [www2.tulane.edu]

- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 15. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciex.com [sciex.com]

An In-depth Technical Guide to Boc-3,5-Dibromo-D-tyrosine

Introduction

Boc-3,5-Dibromo-D-tyrosine is a halogenated derivative of the amino acid D-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine.[] This compound serves as a crucial building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.[][2] The presence of two bromine atoms on the aromatic ring enhances the molecule's reactivity and introduces unique steric and electronic properties.[2][3] These characteristics make it a valuable tool for researchers in medicinal chemistry and drug development, aiding in the creation of modified peptides with enhanced stability, bioactivity, and specific binding properties.[2]

Physicochemical Properties and Data

The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [][2][4][5][6] |

| Molecular Weight | 439.10 g/mol | [][3][5] |

| CAS Number | 204692-75-1 | [][2][5][6] |

| Appearance | White to off-white powder | [2][4] |

| Melting Point | 139 - 143 °C | [2] |

| Optical Rotation | [a]20/D = -34 ± 1° (c=1 in Dioxane) | [2] |

| Storage Temperature | 0 - 8 °C | [2][4] |

Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of applications in scientific research, primarily centered around peptide and pharmaceutical development.

-

Peptide Synthesis: The compound is a valuable building block for synthesizing peptides with modified properties.[2] The Boc protecting group allows for its controlled incorporation into a growing peptide chain during standard solid-phase synthesis protocols.[][3] The dibrominated ring can influence the peptide's conformation and stability.[3]

-

Drug Development: Its enhanced reactivity and structural uniqueness are leveraged in designing novel pharmaceuticals, particularly in cancer research.[2] By modifying peptide sequences with this analog, scientists can develop therapies that target specific biological receptors or pathways with improved selectivity and bioactivity.[2]

-

Bioconjugation: The bromine atoms can serve as handles for further chemical modifications through cross-coupling reactions, allowing the attachment of other molecules.[3] This is useful in creating targeted drug delivery systems or attaching fluorescent probes for biological imaging.[2]

-

Structure-Activity Relationship (SAR) Studies: Incorporating this non-natural amino acid into biologically active peptides helps researchers understand the critical interactions between a peptide and its target, providing insights for designing more potent enzyme inhibitors or receptor ligands.[3]

Representative Experimental Protocol: Synthesis of Dibromotyrosine

While a specific protocol for this compound is proprietary to chemical suppliers, a general method for the dibromination of the tyrosine ring can be described. The following is a representative procedure for the synthesis of 3,5-dibromo-L-tyrosine, which illustrates the core chemical transformation.

Objective: To synthesize 3,5-dibromo-L-tyrosine via electrophilic aromatic substitution.

Materials:

-

L-Tyrosine

-

Dimethyl Sulfoxide (DMSO)

-

Hydrobromic Acid (HBr)

-

Acetic Acid (AcOH)

Procedure:

-

L-Tyrosine is dissolved in a mixture of hydrobromic acid and acetic acid.

-

Approximately 2.2 equivalents of dimethyl sulfoxide (DMSO) are added to the reaction mixture.[7]

-

The reaction proceeds under controlled conditions, leading to the formation of 3,5-dibromo-L-tyrosine in good yield.[7]

-

The reaction with 2.2 equivalents of DMSO favors the formation of the dibrominated product over the mono-brominated version.[7]

-

Following the reaction, the product is isolated and purified.

This method is noted for its simplicity, safety, and efficiency in producing gram quantities of the dibrominated amino acid.[7] Subsequent protection of the amino group with a Boc anhydride would yield the final Boc-protected product.

Workflow and Pathway Visualizations

The primary application of this compound is its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The diagram below illustrates a simplified workflow for a single coupling cycle using this amino acid.

Caption: Workflow for one coupling cycle in SPPS using this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Boc-3,5-Dibromo-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-3,5-Dibromo-D-tyrosine is a synthetically modified amino acid that serves as a crucial building block in the development of novel peptides and pharmaceuticals.[1] Its unique structure, featuring a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group, a D-enantiomeric configuration, and a dibrominated phenolic side chain, imparts specific physicochemical properties that are critical for its application in drug design and synthesis. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols for its assessment, and an analysis of the key factors influencing its behavior in various environments.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for its effective handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference(s) |

| Synonyms | Boc-3,5-dibromo-D-Tyr-OH | [1] |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [1] |

| Molecular Weight | 439.33 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 139 - 143 °C | [1] |

| Optical Rotation | [α]²⁰D = -34 ± 1° (c=1 in Dioxane) | [1] |

| Recommended Storage | 0 - 8 °C | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in peptide synthesis, particularly in solution-phase couplings and for purification. While specific quantitative data for this compound is not extensively published, a qualitative and semi-quantitative profile can be established based on the behavior of related Boc-protected amino acids and the influence of its constituent chemical groups.

General Solubility in Organic Solvents

Boc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis.[2] The bulky and lipophilic Boc group, combined with the dibrominated aromatic side chain, enhances the affinity of this compound for non-polar and polar aprotic solvents.

Table of Expected Solubility in Common Organic Solvents:

| Solvent | Abbreviation | Expected Solubility | Reference(s) |

| N,N-Dimethylformamide | DMF | High | [2] |

| N-Methyl-2-pyrrolidone | NMP | High | [2] |

| Dichloromethane | DCM | Moderate to High | [2] |

| Dimethyl sulfoxide | DMSO | High (may require sonication or gentle warming) | [2] |

| Tetrahydrofuran | THF | Moderate | [3] |

| Methanol / Ethanol | MeOH / EtOH | Moderate | [4] |

| Acetonitrile | ACN | Moderate | [3] |

| Water | H₂O | Low to Sparingly Soluble | [5] |

Note: This table is based on general solubility data for Boc-protected amino acids and the chemical nature of this compound. Actual solubility may vary depending on purity, crystalline form, and experimental conditions.

Factors Influencing Solubility

-

Boc Protecting Group: The lipophilic nature of the tert-butyl group significantly increases solubility in organic solvents compared to the unprotected amino acid.[6]

-

Dibrominated Phenyl Ring: The large, hydrophobic dibrominated side chain contributes to good solubility in organic media but limits aqueous solubility.

-

Amino Acid Backbone: The polar carboxylic acid and carbamate groups can engage in hydrogen bonding, influencing solubility in protic solvents. The zwitterionic character of the unprotected amino acid is masked by the Boc group, reducing its solubility in water.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard thermodynamic solubility assay.[6][7]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions. This value represents the solubility, typically expressed in mg/mL or mM.

-

Workflow for Solubility Determination:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile

The stability of this compound is a multifaceted property, influenced by its key structural features. Understanding its stability under various conditions is crucial for defining storage requirements, predicting shelf-life, and ensuring its integrity during chemical synthesis and in biological assays.

Key Factors Governing Stability

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

The Halogen Effect: An In-depth Technical Guide to the Influence of Halogenation on Amino Acid Behavior in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms into amino acids and, by extension, into peptides and proteins, has emerged as a powerful tool in medicinal chemistry and drug development. Halogenation can profoundly alter the physicochemical properties of these fundamental biological building blocks, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the effects of halogenation on amino acid behavior, offering insights into the resulting structural and functional modifications. We will delve into the quantitative impact on key parameters, provide detailed experimental protocols for the synthesis and analysis of halogenated amino acids, and visualize the underlying principles and workflows.

Core Concepts: The Impact of Halogenation on Amino Acid Properties

The introduction of halogens (fluorine, chlorine, bromine, iodine) into the side chains of amino acids can induce a range of effects, primarily driven by the atom's size, electronegativity, and ability to form specific non-covalent interactions. These modifications can be leveraged to fine-tune the properties of peptides and proteins for therapeutic applications.

Key Physicochemical Changes:

-

Stereoelectronics and Conformation: The size and electronegativity of the halogen atom can influence the conformational preferences of the amino acid side chain and the overall peptide backbone. This can impact protein folding and receptor binding.

-

Hydrophobicity: Halogenation generally increases the hydrophobicity of an amino acid side chain. This can enhance membrane permeability and improve the bioavailability of peptide-based drugs.

-

pKa Modulation: The electron-withdrawing nature of halogens can significantly alter the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl group of tyrosine. This can have profound effects on enzymatic reactions and receptor interactions.

-

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen.[1][2] This directional interaction is increasingly recognized as a crucial factor in ligand-receptor binding and protein stability.[1][2]

-

Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the in vivo half-life of peptide therapeutics. Halogenation can improve the proteolytic stability of peptides.[3]

Data Presentation: Quantitative Effects of Halogenation

The following tables summarize the quantitative impact of halogenation on the pKa and hydrophobicity of selected amino acids.

Table 1: pKa Values of Halogenated Amino Acids

| Amino Acid | Halogen | Position | pKa (Side Chain) | Reference |

| Tyrosine | - | - | 10.1 | [4] |

| 3-Fluorotyrosine | F | 3 | 8.8 | [4] |

| 2,3-Difluorotyrosine | F | 2,3 | 7.8 | [4] |

| 3,5-Difluorotyrosine | F | 3,5 | 7.0 | [4] |

| 3-Chlorotyrosine | Cl | 3 | ~8.7 | [2] |

| 3-Bromotyrosine | Br | 3 | ~8.6 | [1][5][6] |

Note: pKa values can vary depending on the experimental conditions.

Table 2: Hydrophobicity of Halogenated Amino Acids

| Amino Acid | Halogenation | Hydration Free Energy (ΔGhyd, kcal/mol) | Change in Hydrophobicity (ΔΔGhyd vs. parent) | Reference |

| Alanine | - | -1.9 | 0 | [7][8] |

| Trifluoroalanine | CF3 | 0.1 | +2.0 | [7][8] |

| Leucine | - | -3.8 | 0 | [7][8] |

| Hexafluoroleucine | (CF3)2 | -1.8 | +2.0 | [7][8] |

| Phenylalanine | - | - | - | |

| 4-Bromophenylalanine | 4-Br | - | Increased | [9] |

| 4-Fluorophenylalanine | 4-F | - | Increased | [9] |

| Tryptophan | - | - | - | |

| 5-Fluorotryptophan | 5-F | - | Increased | [9] |

| 5-Chlorotryptophan | 5-Cl | - | Increased | [9] |

Note: A more positive ΔGhyd or a positive ΔΔGhyd indicates increased hydrophobicity. LogP values are another common measure of hydrophobicity.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving halogenated amino acids.

Synthesis of 3-Bromotyrosine

This protocol describes a non-enzymatic method for the synthesis of 3-bromotyrosine.[11][12][13]

Materials:

-

L-tyrosine

-

Potassium bromate (KBrO₃)

-

1.6 M Hydrochloric acid (HCl)

-

Deionized water

-

Glass culture tubes (13 x 100 mm)

-

Convection oven

-

Lyophilizer

-

High-Pressure Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve 10 mg of L-tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.

-

Aliquot the solution into six glass culture tubes.

-

Add 2 mL of aqueous potassium bromate (400 ppm) to each tube.

-

Cover the tubes with aluminum foil and heat at 150°C for 25 minutes in a convection oven.

-

Cool the tubes and lyophilize the contents to dryness.

-

Dissolve the dried material in 0.5 mL of deionized water.

-

Centrifuge the solution through a 0.22-µm filter.

-

Purify the 3-bromotyrosine using preparative HPLC.

-

Confirm the identity and purity of the product using analytical HPLC, mass spectrometry, and NMR.[11]

Enzymatic Halogenation of Tryptophan

This protocol outlines the enzymatic halogenation of tryptophan using a flavin-dependent halogenase.[14]

Materials:

-

L-tryptophan

-

Tryptophan halogenase (e.g., PyrH, SttH, or ThHal)

-

Flavin reductase (e.g., RebF)

-

Flavin adenine dinucleotide (FAD)

-

NADH or NADPH

-

Sodium chloride (NaCl) or Sodium bromide (NaBr)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS system for analysis

Procedure:

-

Prepare a reaction mixture containing L-tryptophan (1 mM), FAD (10 µM), NADH or NADPH (1 mM), and NaCl or NaBr (50 mM) in the buffer.

-

Add the flavin reductase to a final concentration of 1 µM.

-

Initiate the reaction by adding the tryptophan halogenase to a final concentration of 10 µM.

-

Incubate the reaction at room temperature with gentle shaking.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to detect the formation of the halogenated tryptophan.

-

Quench the reaction by adding a suitable solvent (e.g., acetonitrile) or by heat inactivation.

-

Purify the halogenated tryptophan using appropriate chromatographic techniques.

Solid-Phase Peptide Synthesis (SPPS) of a Halogenated Peptide

This protocol describes the manual synthesis of a peptide containing a halogenated amino acid using Fmoc/tBu chemistry.[15][16][17][18][19]

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including the desired Fmoc-protected halogenated amino acid)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with the deprotection solution.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3 equivalents) with the coupling reagent (3 equivalents) and base (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating the halogenated amino acid at the desired position.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.[16]

Mass Spectrometry Analysis of Halogenated Peptides

This protocol provides a general workflow for the analysis of halogenated peptides by LC-MS/MS.[20][21][22][23]

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the purified halogenated peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

LC Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Introduce the eluting peptide into the mass spectrometer via the ESI source.

-

Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact peptide. The isotopic pattern will be characteristic of the incorporated halogen (e.g., a distinctive M+2 peak for chlorine and bromine).

-

Perform tandem MS (MS/MS) on the parent ion of the halogenated peptide to obtain fragment ions.

-

-

Data Analysis:

-

Analyze the MS/MS spectra to confirm the peptide sequence and locate the position of the halogenated amino acid.

-

The mass shift in the fragment ions containing the halogenated residue will confirm its location.

-

NMR Spectroscopy of Halogenated Amino Acids

This protocol outlines the preparation and analysis of a halogenated amino acid sample by ¹⁹F NMR.[24][25][26][27]

Materials:

-

Halogenated amino acid (e.g., 3-Fluorotyrosine)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube

-

NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the fluorinated amino acid in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution into a clean NMR tube to remove any particulate matter.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer for the ¹⁹F nucleus.

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

The chemical shift of the ¹⁹F signal will be characteristic of the electronic environment of the fluorine atom in the molecule. This can be used to study interactions with other molecules or changes in the local environment.

-

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of halogenated amino acids.

Caption: A diagram illustrating a halogen bond between a halogenated ligand and a protein backbone carbonyl oxygen.

Caption: A workflow diagram outlining the key steps in the synthesis, purification, and analysis of a halogenated peptide.

Conclusion

The deliberate halogenation of amino acids provides a versatile and powerful strategy for modulating the properties of peptides and proteins. By understanding the fundamental effects of halogenation on physicochemical parameters and by employing robust synthetic and analytical methodologies, researchers can rationally design and develop novel therapeutic agents with improved efficacy, stability, and bioavailability. This guide serves as a foundational resource for scientists and drug development professionals seeking to harness the "halogen effect" in their research endeavors.

References

- 1. Showing Compound 3-Bromotyrosine (FDB023784) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-bromotyrosine CAS#: 54788-30-6 [m.chemicalbook.com]

- 6. 3-bromotyrosine | 54788-30-6 [amp.chemicalbook.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. rsc.org [rsc.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. wernerlab.weebly.com [wernerlab.weebly.com]

- 19. peptide.com [peptide.com]

- 20. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biotage.com [biotage.com]

- 23. research.cbc.osu.edu [research.cbc.osu.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. biophysics.org [biophysics.org]

- 26. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 27. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

Expanding the Proteome: A Technical Guide to Unnatural Amino Acids in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (Uaas) into proteins represents a significant leap in protein engineering, offering unprecedented control over protein structure and function. By moving beyond the canonical 20 amino acids, researchers can install novel chemical functionalities, biophysical probes, and post-translational modifications with high precision. This guide provides an in-depth overview of the core methodologies for Uaa incorporation, quantitative data on efficiency, detailed experimental protocols, and applications relevant to drug discovery and development.

Core Principles of Unnatural Amino Acid Incorporation

The most established method for site-specific incorporation of Uaas is through the expansion of the genetic code.[1] This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism, typically Escherichia coli, yeast, or mammalian cells.[2][3] This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs.

The process, known as amber suppression, repurposes the rare amber stop codon (TAG).[2][4] A suppressor tRNA with a CUA anticodon is engineered to recognize the TAG codon. The orthogonal aaRS is evolved to specifically charge this suppressor tRNA with the desired Uaa.[3] When the ribosome encounters a TAG codon in the mRNA sequence of the target protein, the charged suppressor tRNA delivers the Uaa, leading to its incorporation into the growing polypeptide chain.[5]

Quantitative Data on Uaa Incorporation

The efficiency of Uaa incorporation is a critical parameter for the production of modified proteins. It is influenced by factors such as the efficiency of the orthogonal aaRS/tRNA pair, the competition with release factors at the stop codon, and the cellular uptake of the Uaa.[6][7] Below are tables summarizing key quantitative data.

Table 1: Protein Yields with Unnatural Amino Acid Incorporation

| Host Organism | Plasmid System | Unnatural Amino Acid | Reported Protein Yield | Reference |

| E. coli | pSup-MjTyrRS-6TRN | Various | Up to 40 mg/L | [3] |

| E. coli | pEVOL | p-azidophenylalanine | ~100 mg/L | [8] |

| E. coli | Condensed Culture | Z-lysine | 1.8 mg from 2 mL culture | [9] |

| Mammalian Cells | Optimized PylRS/tRNA | N-ε-acetyl-lysine | 85% of control protein | [7] |

| Mammalian Cells | Optimized PylRS/tRNA | Boc-lysine | 157% of control protein | [7] |

Table 2: Kinetic Parameters of an Engineered Aminoacyl-tRNA Synthetase

Kinetic analysis of aaRS variants is crucial for understanding their substrate specificity and catalytic efficiency. These parameters are often determined through assays like the pyrophosphate exchange assay.[10][11]

| Engineered aaRS | Unnatural Amino Acid Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| ThrRS:ATP | Threonine | - | - | - |

| Data derived from qualitative descriptions in search results; specific values for a single engineered enzyme were not found in a table format. |

Note: The kinetic parameters for aminoacyl-tRNA synthetases are highly specific to the enzyme, the unnatural amino acid, and the experimental conditions. The values presented are illustrative of the types of data obtained from such analyses.[11][12]

Experimental Protocols

Site-Specific Incorporation of p-azidophenylalanine (pAzF) in E. coli

This protocol outlines the expression of a target protein containing pAzF using the pEVOL plasmid system.[13]

1. Plasmid Preparation and Transformation:

- Introduce an amber (TAG) stop codon at the desired site in the gene of interest using site-directed mutagenesis.

- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the target gene and the pEVOL-pAzF plasmid, which encodes the orthogonal aaRS and tRNA.[13]

- Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., ampicillin and chloramphenicol).

2. Protein Expression:

- Inoculate a single colony into a starter culture with antibiotics and grow overnight at 37°C.

- The next day, inoculate a larger volume of LB medium (containing antibiotics) with the starter culture.

- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[13]

- Add the unnatural amino acid, p-azidophenylalanine, to a final concentration of 0.5-1 mM.[14]

- Induce protein expression by adding IPTG (e.g., to a final concentration of 0.2-1 mM) and L-arabinose (e.g., to a final concentration of 0.02%).[13]

- Continue to incubate the culture overnight at a reduced temperature (e.g., 18-30°C).[13]

3. Protein Purification and Verification:

- Harvest the cells by centrifugation.

- Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

- Verification by Mass Spectrometry:

- Digest the purified protein into smaller peptides using a protease such as trypsin.[15]

- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][15]

- Search the acquired spectra for the peptide containing the Uaa, identified by its specific mass shift compared to the wild-type peptide.[15]

General Protocol for Uaa Incorporation in Mammalian Cells

This protocol provides a general workflow for incorporating Uaas in mammalian cell lines.[1][2]

1. Plasmid Transfection:

- Co-transfect the mammalian cells (e.g., HEK293T) with plasmids encoding:

- The gene of interest with an in-frame amber (TAG) codon at the desired position.

- The engineered orthogonal aminoacyl-tRNA synthetase (aaRS).

- The corresponding orthogonal suppressor tRNA.[2]

2. Cell Culture and Uaa Supplementation:

- Culture the transfected cells in a growth medium supplemented with the unnatural amino acid. The optimal concentration of the Uaa needs to be determined empirically but often ranges from 0.5 to 2 mM.[7]

- Incubate the cells for 24-48 hours to allow for protein expression.[2]

3. Protein Analysis:

- Harvest the cells and lyse them to extract the proteins.

- The incorporation of the Uaa can be verified by Western blotting (looking for the full-length protein) and confirmed by mass spectrometry as described for the E. coli protocol.[16]

Visualizing Workflows and Pathways

Diagrams created with Graphviz illustrate the logical flow of Uaa incorporation and its application in studying biological pathways.

Amber Suppression Workflow

Caption: Workflow for Uaa incorporation via amber suppression.

Photo-Crosslinking to Map Protein-DNA Interactions

Uaas with photo-activatable groups, like p-benzoyl-L-phenylalanine (pBpa), can be used to map protein-protein or protein-nucleic acid interactions with high spatiotemporal resolution.[17][18]

Caption: Using a photo-crosslinking Uaa to study interactions.

Applications in Drug Discovery

The ability to introduce novel chemical groups into proteins has profound implications for drug development.

-

Enhanced Therapeutic Properties: Uaas can be used to improve the stability, selectivity, and pharmacokinetic properties of therapeutic proteins and peptides.[19]

-

Novel Bioconjugation: The unique chemical handles of Uaas, such as azides or alkynes, allow for site-specific conjugation of drugs, imaging agents, or polyethylene glycol (PEG) chains.

-

Probing Drug-Target Interactions: By incorporating photo-crosslinking Uaas into a target protein, it is possible to map the binding site of a small molecule drug with high precision.[17][20]

-

Development of Covalent Drugs: Uaas with reactive groups can be incorporated into therapeutic proteins to enable them to form covalent bonds with their targets, leading to increased potency and duration of action.[21]

The continuous development of new Uaas and more efficient incorporation systems will further expand the toolbox for protein engineers and drug developers, enabling the creation of novel therapeutics and a deeper understanding of biological processes.

References

- 1. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]

- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 9. Condensed E. coli Cultures for Highly Efficient Production of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and kinetic assays of aminoacyl‐tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Development of mammalian cell logic gates controlled by unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Incorporating Boc-3,5-Dibromo-D-tyrosine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of the non-natural amino acid Boc-3,5-Dibromo-D-tyrosine into synthetic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). The introduction of brominated tyrosine residues can enhance the structural diversity of peptides, potentially leading to improved bioactivity, stability, and utility in drug development and as research probes.[1][2]

Introduction to this compound in SPPS

This compound is a derivative of the D-enantiomer of tyrosine, featuring two bromine atoms on the phenolic ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[] The Boc group is acid-labile, allowing for its selective removal during the stepwise elongation of the peptide chain.[4][5] The dibromo-modification on the tyrosine side chain is stable under standard SPPS conditions and can be leveraged for various applications, including the development of novel therapeutics and biochemical probes.[1][6]

The D-configuration of this amino acid can significantly influence the peptide's secondary structure and increase its resistance to enzymatic degradation, a crucial aspect in drug design.

Data Presentation

The following tables summarize key reagents and representative quantitative parameters for the successful incorporation of this compound in a manual Boc-SPPS protocol. These values are based on established SPPS methodologies and may require optimization depending on the specific peptide sequence.[7]

Table 1: Key Reagents and Their Functions in SPPS

| Reagent/Component | Function | Typical Concentration/Amount |

| Merrifield or PAM Resin | Solid support for peptide synthesis. | 0.4 - 0.8 mmol/g substitution |

| This compound | Building block for peptide chain elongation. | 2.5 - 3.0 equivalents |

| Dichloromethane (DCM) | Solvent for resin swelling and washing. | N/A |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing steps. | N/A |

| Trifluoroacetic acid (TFA) | Reagent for Boc group deprotection. | 50% (v/v) in DCM |

| Diisopropylethylamine (DIEA) | Base for neutralization after deprotection. | 10% (v/v) in DMF |

| Coupling Reagents (e.g., DCC/HOBt, HBTU/DIEA) | Activate the carboxylic acid for peptide bond formation. | 2.5 - 3.0 equivalents |

| Cleavage Cocktail (e.g., HF/anisole) | Cleaves the peptide from the resin and removes side-chain protecting groups. | Varies depending on peptide sequence |

| Scavengers (e.g., p-cresol, thioanisole) | Trap reactive carbocations during cleavage. | 5-10% of cleavage cocktail volume |

Table 2: Representative Quantitative Data for SPPS Cycle

| Parameter | Value/Range | Notes |

| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess drives the coupling reaction to completion. |

| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test. |

| Coupling Time (this compound) | 2 - 4 hours | May require longer coupling times or double coupling due to potential steric hindrance. |

| Coupling Efficiency | > 99% | Essential for the synthesis of high-purity peptides. |

| TFA Concentration in DCM | 50% (v/v) | Standard condition for Boc removal. |

| Deprotection Time | 30 minutes | Typically performed in two steps: a short pre-wash followed by a longer treatment. |

| Cleavage Time | 1 - 2 hours | Dependent on the cleavage cocktail and peptide length. |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides incorporating this compound.

Protocol 1: Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Swell the Merrifield or PAM resin in Dichloromethane (DCM) in a reaction vessel for at least 30 minutes.

-

First Amino Acid Attachment (Cesium Salt Method):

-

Dissolve the C-terminal Boc-amino acid (2.5 mmol) in a mixture of ethanol and water.

-

Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

-

Lyophilize the solution to obtain the Boc-amino acid cesium salt.[8]

-

Dissolve the cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.[8]

-

Wash the resin with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

-

Protocol 2: Peptide Chain Elongation (Single Cycle)

This protocol outlines the steps for one cycle of deprotection, neutralization, and coupling.

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3 x 10 mL).

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[7][8]

-

Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

-

-

Neutralization:

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. For potentially difficult couplings, a more potent activating agent like HATU (2.9 equivalents) can be used.[8]

-

Add a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes. If using HATU, add DIEA (6 equivalents).

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[7] Due to the steric hindrance of the dibrominated tyrosine, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring:

-

Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step is recommended.

-

-

Washing: After a successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Peptide Precipitation

-

Final Deprotection: After the final coupling cycle, perform a final Boc deprotection as described in Protocol 2.

-

Resin Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum for at least 2 hours.[8]

-

Cleavage from Resin:

-

Transfer the dried peptide-resin to a suitable reaction vessel.

-

Prepare a cleavage cocktail. For peptides containing this compound without other sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended.[8]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[8]

-

-

Peptide Precipitation:

-

Filter the resin from the cleavage mixture.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[9]

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Protocol 4: Peptide Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

-

Gradient Elution: Use a gradient of water and acetonitrile, both containing 0.1% TFA, to elute the peptide. The increased hydrophobicity of peptides containing O-methyl-D-tyrosine, a similar modified amino acid, suggests that a shallower gradient may be necessary for good separation.

-

Fraction Analysis and Lyophilization: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes for the Incorporation of Boc-3,5-Dibromo-D-tyrosine via Manual Boc-SPPS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid Boc-3,5-Dibromo-D-tyrosine. The incorporation of halogenated amino acids like 3,5-dibromo-D-tyrosine into peptide sequences is a valuable strategy in medicinal chemistry and drug development.[1][2] The bromine atoms can enhance biological activity, improve metabolic stability, and serve as handles for further chemical modification, such as cross-coupling reactions.[2][]

The Boc (tert-butyloxycarbonyl) strategy is a well-established method for SPPS, utilizing an acid-labile Boc group for the temporary protection of the α-amino group.[4][5] This protocol is designed to be a practical guide for researchers in academic and industrial settings, providing a step-by-step methodology for the successful synthesis of peptides containing this unique building block.

Core Principles

The manual Boc-SPPS cycle consists of a series of repeated steps:

-

Nα-Boc Deprotection: Removal of the acid-labile Boc protecting group from the N-terminus of the growing peptide chain using trifluoroacetic acid (TFA).[4]

-

Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine, which is necessary for the subsequent coupling reaction.[6]

-

Amino Acid Coupling: Activation and coupling of the incoming Nα-Boc protected amino acid, in this case, this compound, to the free N-terminal amine of the resin-bound peptide.[4]

-

Washing: Thorough washing of the resin between each step to remove excess reagents and by-products.[7]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.[4]

Experimental Workflow Diagram

Caption: Manual Boc-SPPS cycle for incorporating this compound.

Quantitative Data Summary

| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Volume (per gram of resin) | Reaction Time |

| Resin Swelling | Dichloromethane (DCM) | - | 10 - 15 mL | 30 - 60 minutes |

| Boc Deprotection | 50% TFA in DCM | - | 10 mL | 1 x 5 min (pre-wash), 1 x 15-25 min |

| Washing | DCM, Isopropanol (IPA) | - | 10 - 15 mL per wash | 1 - 2 minutes/wash |

| Neutralization | 10% DIEA in DCM | - | 10 mL | 2 x 5-10 minutes |

| Amino Acid Coupling | This compound | 2 - 4 equivalents | - | 1 - 2 hours |

| Coupling Agent (e.g., HBTU, HOBt) | 2 - 4 equivalents | - | - | |

| N,N-Diisopropylethylamine (DIEA) | 4 - 6 equivalents | - | - | |

| Final Cleavage | Cleavage Cocktail (e.g., HF or TFMSA with scavengers) | - | 10 mL | 1 - 2 hours at 0°C |

Detailed Experimental Protocol

This protocol outlines the manual steps for the incorporation of this compound into a peptide sequence on a solid support.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)[4]

-

Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DCC)

-

Kaiser (ninhydrin) test kit

-

Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole, thioanisole, or p-cresol)[8]

-

Cold diethyl ether

Protocol Steps

1. Resin Preparation and Swelling

-

Place the desired amount of resin into a reaction vessel.

-

Add DCM to completely cover the resin.

-

Gently agitate the resin for 30-60 minutes at room temperature to allow for swelling.[4]

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Agitate the mixture for 5 minutes for a pre-wash, then drain the solution.[4]

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes to ensure complete deprotection.[4]

-

Drain the deprotection solution.

3. Washing

-

Wash the resin thoroughly with DCM (3 times).

-

Wash the resin with IPA (2 times) to help remove residual TFA.[9]

-

Wash the resin again with DCM (3 times).

4. Neutralization

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 5-10 minutes.[9]

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time to ensure the complete conversion of the N-terminal ammonium salt to the free amine.[4]

-

Wash the resin with DCM (3-5 times) to remove excess base and its salt.

5. Amino Acid Coupling (Incorporation of this compound)

-

In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[4]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

6. Washing

-

Once the coupling is complete, drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

Wash the resin with DCM (3 times).

7. Repeat Synthesis Cycle

Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide sequence.

8. Final Cleavage and Deprotection

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.[8]

-

After the final coupling and washing steps, dry the peptide-resin under vacuum.

-

Place the dried resin in a suitable cleavage apparatus.

-